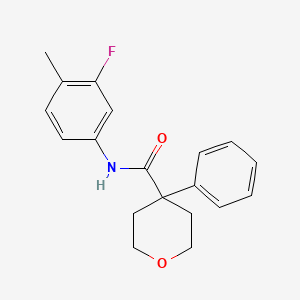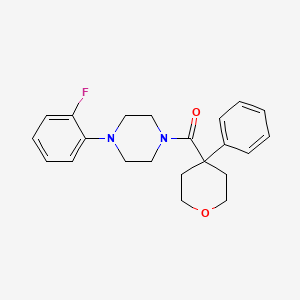![molecular formula C19H20FNO2 B6562758 N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide CAS No. 1091085-38-9](/img/structure/B6562758.png)
N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide, or 4-F-MPOC, is a small molecule that has recently been studied for its potential applications in scientific research. This molecule has a variety of interesting properties, such as its ability to act as an inhibitor of enzymes, its low toxicity, and its ability to bind to a variety of proteins.
Scientific Research Applications
4-F-MPOC has been studied for its potential applications in scientific research. This molecule has been found to be a potent inhibitor of enzymes, such as proteases, phosphatases, and kinases. 4-F-MPOC can also bind to a variety of proteins, including enzymes, receptors, and transcription factors. This property makes 4-F-MPOC an attractive molecule for use in drug discovery and development.
Mechanism of Action
4-F-MPOC has been found to act as an inhibitor of a variety of enzymes, such as proteases, phosphatases, and kinases. The exact mechanism of action of 4-F-MPOC is not yet fully understood, however it is believed to involve the binding of the molecule to the active site of the enzyme, which then prevents the enzyme from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F-MPOC have not yet been extensively studied. However, it has been found to be a potent inhibitor of enzymes, such as proteases, phosphatases, and kinases. It is also believed to bind to a variety of proteins, including enzymes, receptors, and transcription factors.
Advantages and Limitations for Lab Experiments
4-F-MPOC has several advantages for use in laboratory experiments. It is a potent inhibitor of enzymes, has low toxicity, and can bind to a variety of proteins. However, it is also important to note that 4-F-MPOC is not yet fully understood, and its exact mechanism of action is still being studied. Additionally, the biochemical and physiological effects of 4-F-MPOC have not yet been extensively studied.
Future Directions
The potential future directions for research on 4-F-MPOC are numerous. Further research could focus on the mechanism of action of 4-F-MPOC, as well as its biochemical and physiological effects. Additionally, research could be conducted to investigate the potential applications of 4-F-MPOC in drug discovery and development. Furthermore, research could be conducted to investigate the potential of 4-F-MPOC as an inhibitor of other enzymes, as well as its ability to bind to a variety of proteins. Finally, research could be conducted to investigate the potential of 4-F-MPOC as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 4-F-MPOC involves a multi-step process. The synthesis begins with the reaction of 4-fluorophenylmethyl bromide with 4-phenyloxan-4-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction yields 4-F-MPOC as the primary product. The reaction can then be purified using a variety of chromatographic techniques, such as thin layer chromatography or high-performance liquid chromatography.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c20-17-8-6-15(7-9-17)14-21-18(22)19(10-12-23-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNSCPCEWYKJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea](/img/structure/B6562685.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B6562689.png)
![1-cyclohexyl-3-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562690.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562698.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)



